Vitexin 4''-O-glucoside

Overview

Description

Vitexin-4’'-O-glucoside is a flavonoid glycoside found in various plants, including Crataegus pinnatifida (hawthorn), Cajanus cajan (pigeon pea), and Mimosa pudica (sensitive plant). It is known for its diverse biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects . This compound has garnered significant attention in the fields of pharmacology and natural product chemistry due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Vitexin -4’'-O-glucoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the activation of PI3K, Akt, and mTOR enzymes, which are involved in cell survival and proliferation . The nature of these interactions is typically inhibitory, leading to a decrease in the activity of these enzymes .

Cellular Effects

Vitexin -4’'-O-glucoside has been shown to exert various effects on different types of cells and cellular processes. For example, it has been reported to reduce the viability of A549 cells, a type of lung cancer cell, in a dose-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of Vitexin -4’'-O-glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported to inhibit the activation of PI3K, Akt, and mTOR enzymes, thereby influencing the PI3K/Akt/mTOR signaling pathway . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vitexin -4’‘-O-glucoside can change over time. For instance, it has been reported that Vitexin -4’‘-O-glucoside exhibits selective protection against chemically-induced seizures in a dose-dependent manner . Furthermore, Vitexin -4’'-O-glucoside has been shown to be stable in acidic and neutral pH media, suggesting that it can potentially withstand the harsh gastrointestinal environment .

Dosage Effects in Animal Models

The effects of Vitexin -4’‘-O-glucoside can vary with different dosages in animal models. For instance, it has been reported that Vitexin -4’‘-O-glucoside exhibits selective protection against chemically-induced seizures in a dose-dependent manner in murine animal models . High doses of Vitexin -4’'-O-glucoside have not been reported to cause toxic or adverse effects .

Metabolic Pathways

Vitexin -4’'-O-glucoside is involved in various metabolic pathways. For instance, it has been reported to influence the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation . It interacts with these enzymes, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Vitexin -4’‘-O-glucoside is transported and distributed within cells and tissues. For instance, it has been reported that encapsulation of Vitexin -4’'-O-glucoside in chitosan nanoparticles can improve its dispersion stability in water, suggesting a potential mechanism for its transport and distribution within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitexin-4’‘-O-glucoside can be synthesized through enzymatic glycosylation. This method involves the use of glycosyltransferases or glycosidases to catalyze the formation of glycosidic bonds. For instance, the glycosyltransferase from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin to vitexin-4’'-O-glucoside with a yield of 17.5% .

Industrial Production Methods: Industrial production of vitexin-4’'-O-glucoside typically involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization. Enzymatic glycosylation is also employed in industrial settings due to its high selectivity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Vitexin-4’'-O-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vitexin-4’'-O-glucoside can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Vitexin-4’'-O-glucoside has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: It is studied for its antioxidant and anti-inflammatory properties, which are relevant to cellular and molecular biology research.

Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer due to its neuroprotective, cardioprotective, and anticancer activities

Mechanism of Action

Vitexin-4’'-O-glucoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by inhibiting the production of reactive oxygen species.

Anti-inflammatory Activity: It suppresses the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

Neuroprotective Activity: It inhibits the release of glutamate, a neurotransmitter that can cause excitotoxicity and neuronal damage.

Comparison with Similar Compounds

Vitexin-4’'-O-glucoside is similar to other flavonoid glycosides, such as:

Vitexin: The parent compound of vitexin-4’'-O-glucoside, known for its antioxidant and anti-inflammatory properties.

Isovitexin: A structural isomer of vitexin with similar biological activities.

Orientin: Another flavonoid glycoside with antioxidant and anti-inflammatory effects.

Uniqueness: Vitexin-4’'-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its parent compound, vitexin .

Biological Activity

Vitexin 4''-O-glucoside (VOG) is a flavonoid glycoside derived from the leaves of Crataegus pinnatifida and has gained attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of VOG based on recent research findings.

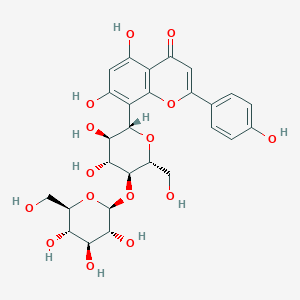

Structural Characteristics

VOG is a glucosylated derivative of vitexin, characterized by the presence of a glucose moiety at the 4'' position. Its molecular formula is with a molecular weight of approximately 594.5 g/mol. The compound exhibits enhanced solubility compared to its aglycone counterpart, making it more bioavailable for pharmacological applications .

Pharmacokinetics

A study conducted on rats revealed that VOG exhibits dose-dependent pharmacokinetics, particularly in the range of 20-60 mg/kg. The pharmacokinetic profile followed a two-compartment model, with significant variations in parameters such as area under the curve (AUC), half-lives, and clearance rates observed across different doses. Notably, VOG demonstrated non-linear pharmacokinetics at lower doses .

Antioxidant Properties

VOG has been shown to possess significant antioxidant activity. In vitro studies indicated that VOG effectively protects human adipose-derived stem cells (hADSCs) from oxidative stress induced by hydrogen peroxide (H2O2). Pretreatment with VOG resulted in reduced cell apoptosis and improved cell viability, suggesting its potential as a protective agent against oxidative damage .

Anti-Diabetic Effects

Research indicates that VOG may modulate metabolic pathways related to diabetes management. It has been observed to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition enhances insulin signaling and glucose-dependent insulin secretion, providing a potential therapeutic avenue for type 2 diabetes mellitus (T2DM) management .

Anti-Cancer Activity

VOG exhibits promising anti-cancer properties by inducing apoptosis in various cancer cell lines. Studies have shown that VOG can downregulate key proteins involved in cell survival pathways, thereby promoting cancer cell death. Its multitargeted effects suggest that it may act on multiple signaling pathways associated with tumor growth and metastasis .

The biological activity of VOG can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and enhancing the expression of antioxidant enzymes, VOG mitigates oxidative stress .

- Metabolic Regulation : VOG's inhibition of DPP-4 leads to increased levels of incretin hormones, improving glucose homeostasis and insulin sensitivity .

- Apoptotic Pathways : VOG triggers intrinsic apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to cancer cell death .

Case Studies and Research Findings

Properties

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUKTASTPEKBX-LXXMDOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718309 | |

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178468-00-3 | |

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.